2-[2-((E)-2-{(E)-1-[2-(ALLYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE
Overview
Description
2-[2-((E)-2-{(E)-1-[2-(ALLYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE is a complex organic compound that features a thiazole ring, a phenylacetamide group, and an allyloxy-bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-((E)-2-{(E)-1-[2-(ALLYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2-(allyloxy)-5-bromobenzaldehyde, thiosemicarbazide, and phenylacetic acid derivatives. The key steps may involve:
- Condensation reactions to form the hydrazone linkage.
- Cyclization to form the thiazole ring.
- Amide bond formation to attach the phenylacetamide group.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reaction rates.
- Control of temperature and pH to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-((E)-2-{(E)-1-[2-(ALLYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone or thiazole ring.
Substitution: The bromine atom in the allyloxy-bromophenyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups at the bromine site.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties, potentially leading to new therapeutic agents.
Industry
In the industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-((E)-2-{(E)-1-[2-(ALLYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-((E)-2-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE
- 2-[2-((E)-2-{(E)-1-[2-(ALLYLOXY)-5-FLUOROPHENYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE
Uniqueness
The uniqueness of 2-[2-((E)-2-{(E)-1-[2-(ALLYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom, for example, can enhance its potential as a pharmacophore or a reactive intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(2E)-2-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3S/c1-2-10-29-17-9-8-15(22)11-14(17)13-23-26-21-25-20(28)18(30-21)12-19(27)24-16-6-4-3-5-7-16/h2-9,11,13,18H,1,10,12H2,(H,24,27)(H,25,26,28)/b23-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBJDDGRYOSLO-YDZHTSKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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